

Application Notes and Protocols for DL-Mannitol-13C6 in Gastroenterology Research

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Compound of Interest

Compound Name: DL-Mannitol-13C

Cat. No.: B12419977

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Introduction

DL-Mannitol-13C6, a stable isotope-labeled form of mannitol, serves as a critical tool in gastroenterology research, primarily for the in vivo assessment of intestinal permeability. The integrity of the intestinal barrier is crucial for health, and its dysfunction, often termed "leaky gut," is implicated in a variety of gastrointestinal and systemic diseases.[1][2] The use of non-metabolized sugar probes, such as mannitol and lactulose, is a well-established method for evaluating this barrier function. **DL-Mannitol-13C6** offers significant advantages over its unlabeled counterpart (^{12}C -mannitol), leading to more accurate and reliable data in clinical and research settings.

The principle of the intestinal permeability test involves the oral administration of two sugars: a monosaccharide like mannitol, which is readily absorbed through the intestinal epithelium, and a disaccharide like lactulose, which is only minimally absorbed through paracellular pathways (the gaps between intestinal cells). The ratio of these two sugars excreted in the urine provides a measure of intestinal barrier integrity. An increased lactulose-to-mannitol ratio (LMR) is indicative of increased intestinal permeability.

The primary advantage of using **DL-Mannitol-13C6** is the significant reduction in baseline contamination. Unlabeled mannitol is naturally present in various foods and pharmaceutical products, which can lead to erroneously high baseline levels in urine, confounding the results of the permeability test.[3] **DL-Mannitol-13C6**, being isotopically distinct, can be accurately

measured by mass spectrometry, with studies showing approximately 20-fold lower baseline contamination compared to ^{12}C -mannitol.[2][3][4] This ensures that the measured mannitol in urine is almost exclusively from the administered test dose, thereby enhancing the sensitivity and accuracy of the assay.

Data Presentation

Table 1: Comparison of Baseline Urinary Excretion of ^{13}C -Mannitol vs. ^{12}C -Mannitol

Parameter	^{13}C -Mannitol	^{12}C -Mannitol	Fold Difference	Reference
Baseline Contamination	~20-fold lower	Higher, prone to dietary interference	~20x	[2][3][4]

Table 2: Mean Cumulative Excretion of ^{13}C -Mannitol and ^{12}C -Mannitol After Oral Administration

Time Period	Mean Cumulative Excretion of ^{13}C -Mannitol (mg)	Mean Cumulative Excretion of ^{12}C -Mannitol (mg)	Reference
8-24 hours	31	78	[1]

Experimental Protocols

Intestinal Permeability Assessment using DL-Mannitol- $^{13}\text{C}6$ and Lactulose

This protocol outlines the procedure for an in vivo intestinal permeability study in human subjects.

1. Subject Preparation:

- Subjects should fast overnight for a minimum of 8 hours prior to the test.[3]

- A baseline urine sample is collected before the administration of the sugar solution.[3]

2. Test Solution Preparation and Administration:

- Prepare a test solution by dissolving 100 mg of **DL-Mannitol-13C6** and 1 g of lactulose in 250 ml of water.[1][3]
- Administer the solution orally to the subject.

3. Urine Collection:

- Collect all urine produced by the subject over a specified period, typically in pooled samples for time points such as 0-2 hours, 2-8 hours, and 8-24 hours following the administration of the test solution.[1]

4. Sample Preparation for Analysis:

- Measure the total volume of urine for each collection period.
- Take a 25 µL aliquot of each urine sample and add it to a 96-well plate.
- Dilute the samples by adding 250 µL of an internal standard solution. The internal standard can be ¹³C(6) mannitol for the analysis of lactulose and other sugars if needed, but for the analysis of **DL-Mannitol-13C6** itself, a different internal standard would be required.[1]

5. Quantitative Analysis by HPLC-Tandem MS:

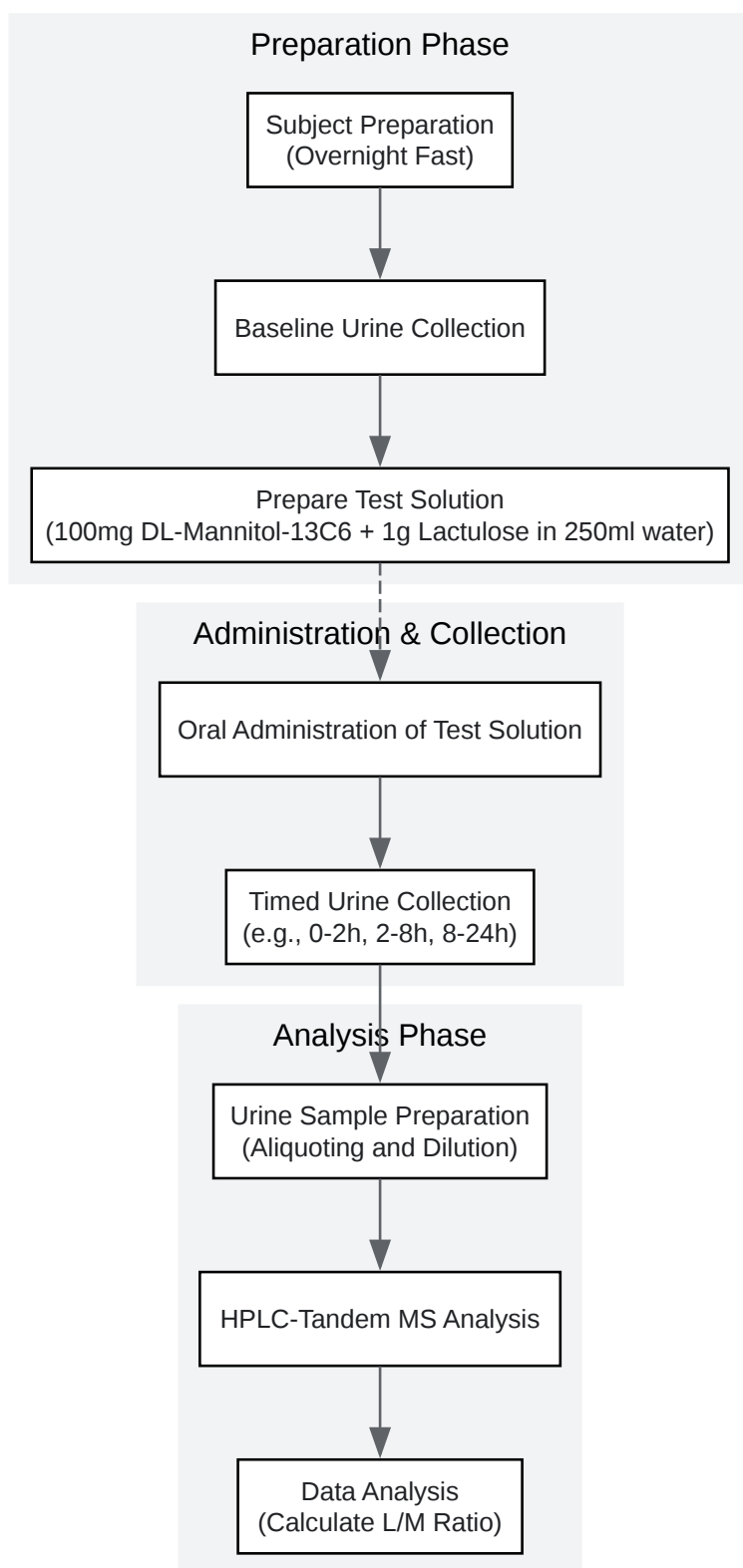
- The concentrations of **DL-Mannitol-13C6** and lactulose in the urine samples are quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[1][2]
- Chromatographic Separation:
 - Use a suitable column, such as a CARBOsep CoreGel 87C column (300 × 7.8 mm, 9 µm).[1]
 - Employ an isocratic mobile phase, for example, 5% methanol/water containing 0.1 mM ammonium acetate.[1]

- Mass Spectrometry Detection:
 - Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative mode.^[1]
 - Monitor the specific multiple-reaction monitoring (MRM) transitions for **DL-Mannitol-13C6** and lactulose to ensure specificity and sensitivity.

6. Data Calculation and Interpretation:

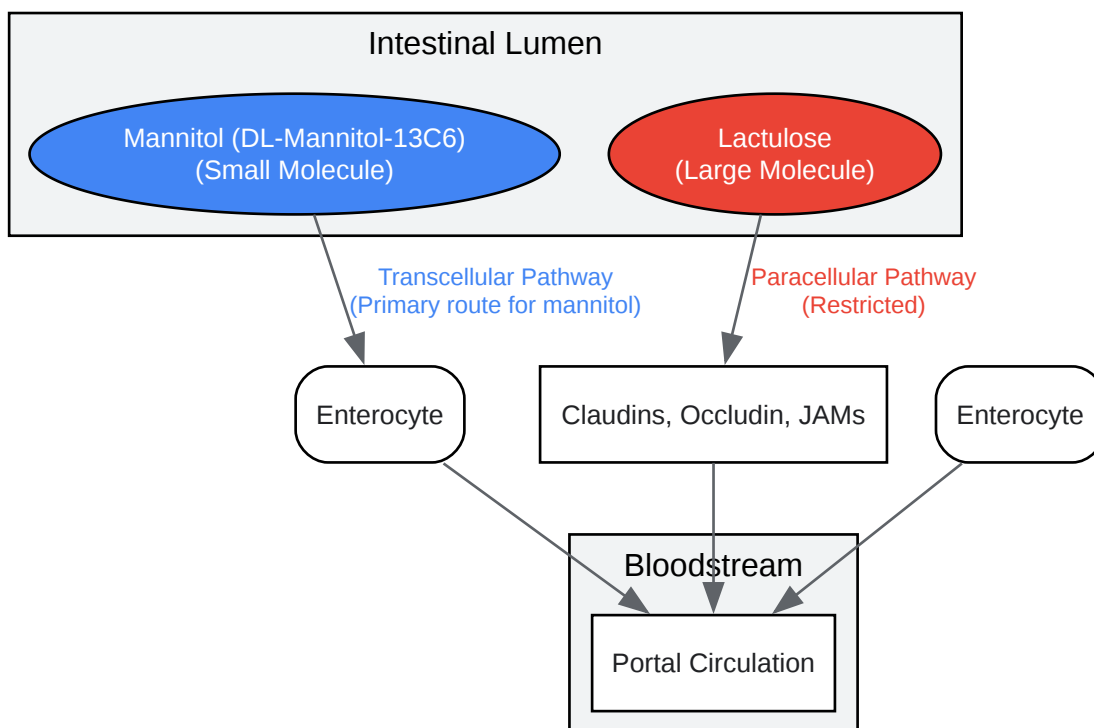
- Calculate the total amount of each sugar excreted in the urine for each time period (concentration × total urine volume).
- Determine the percentage of each ingested sugar that was excreted.
- Calculate the lactulose-to-mannitol ratio (LMR) for the relevant time periods (typically the 0-2 hour collection is used for small intestinal permeability).^[5]
- An increase in the LMR indicates increased intestinal permeability.

Visualizations



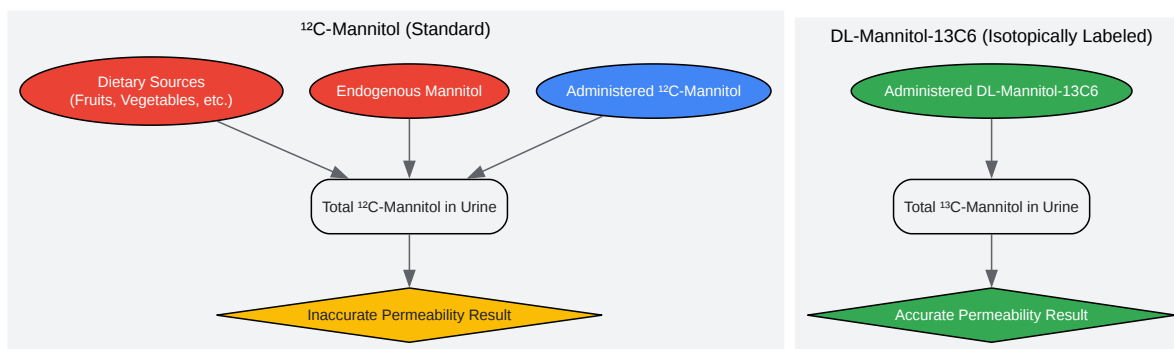
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Experimental workflow for intestinal permeability testing.



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Intestinal absorption pathways for mannitol and lactulose.



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Superiority of **DL-Mannitol-13C6** over ^{12}C -Mannitol.

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